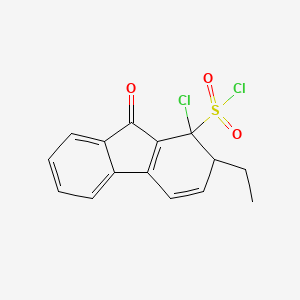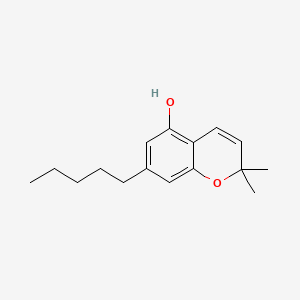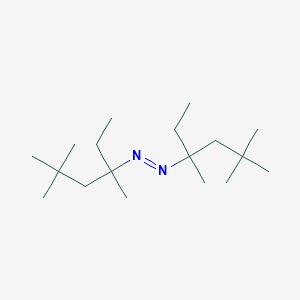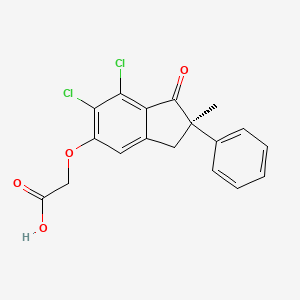
1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions. The unique structure of this compound allows it to participate in a wide range of synthetic applications, making it valuable in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride typically involves the chlorination of 2-ethyl-9-oxo-2,9-dihydro-1H-fluorene followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfonylation step is usually carried out using sulfonyl chlorides under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides.
Coupling Reactions: It can participate in coupling reactions with aromatic compounds to form complex fluorene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfides .
Aplicaciones Científicas De Investigación
1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2-Ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
Uniqueness
The presence of both the chloro and sulfonyl chloride groups in 1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride makes it uniquely reactive and versatile in various chemical transformations. This dual functionality allows it to participate in a broader range of reactions compared to its similar compounds .
Propiedades
Número CAS |
53424-17-2 |
|---|---|
Fórmula molecular |
C15H12Cl2O3S |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
1-chloro-2-ethyl-9-oxo-2H-fluorene-1-sulfonyl chloride |
InChI |
InChI=1S/C15H12Cl2O3S/c1-2-9-7-8-11-10-5-3-4-6-12(10)14(18)13(11)15(9,16)21(17,19)20/h3-9H,2H2,1H3 |
Clave InChI |
OYDHRFYTFZGZMB-UHFFFAOYSA-N |
SMILES canónico |
CCC1C=CC2=C(C1(S(=O)(=O)Cl)Cl)C(=O)C3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
methanone](/img/structure/B14640666.png)



![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
methanide](/img/structure/B14640717.png)



![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)

